molecular formula C17H26N2O B14395197 3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one CAS No. 90016-97-0

3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one

Katalognummer: B14395197
CAS-Nummer: 90016-97-0
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: XWJBKRMQUGVKRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one is an organic compound with a complex structure that includes a piperazinone ring, a butyl group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,5,5-trimethyl-1-phenylpiperazin-2-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the butyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Butyl-4-hydroxy-3,5,5-trimethyl-1-phenylpiperazin-2-one
  • 3-Butyl-3,5,5-trimethyl-1-phenylpiperazine

Uniqueness

3-Butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one is unique due to its specific structural features, such as the combination of a butyl group, a phenyl group, and a piperazinone ring.

Eigenschaften

CAS-Nummer

90016-97-0

Molekularformel

C17H26N2O

Molekulargewicht

274.4 g/mol

IUPAC-Name

3-butyl-3,5,5-trimethyl-1-phenylpiperazin-2-one

InChI

InChI=1S/C17H26N2O/c1-5-6-12-17(4)15(20)19(13-16(2,3)18-17)14-10-8-7-9-11-14/h7-11,18H,5-6,12-13H2,1-4H3

InChI-Schlüssel

XWJBKRMQUGVKRE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(C(=O)N(CC(N1)(C)C)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.